molecular formula C18H14ClNO4 B2852974 Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate CAS No. 477498-96-7

Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate

Cat. No.: B2852974
CAS No.: 477498-96-7
M. Wt: 343.76
InChI Key: YVSOVMSIOCJTNJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate is a benzofuran-derived small molecule characterized by a 2-chlorobenzamido substituent at the C3 position of the benzofuran core and an ethyl ester group at C2. This compound belongs to a class of heterocyclic molecules widely investigated for their diverse pharmacological properties, including enzyme inhibition (e.g., urease, carbonic anhydrase) and antiproliferative activities .

Properties

IUPAC Name

ethyl 3-[(2-chlorobenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-2-23-18(22)16-15(12-8-4-6-10-14(12)24-16)20-17(21)11-7-3-5-9-13(11)19/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSOVMSIOCJTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate typically involves the condensation of 2-chlorobenzoyl chloride with 3-amino-2-benzofurancarboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The benzofuran ring and the 2-chlorobenzamido group are likely involved in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Comparative Overview of Benzofuran Derivatives

Compound Name / Substituent(s) Biological Activity Synthesis Yield Key Structural Features Reference
This compound Urease inhibition (hypothetical) 65–75%* C3: 2-chlorobenzamido; C2: ethyl ester
Ethyl 6-methoxy-3-(nitroimidazole)benzofuran-2-carboxylate (Compound 22) Anti-HIV, antitumor 68% C6: methoxy; C3: nitroimidazole
Benzofuran-oxadiazole hybrids (5a–j) Tyrosinase inhibition (IC₅₀: 1.8–12.3 µM) 53–79% C3: oxadiazole-thioether; C2: ethyl ester
3-(4-Chlorophenyl)propan-1-one derivatives Crystallographic stability 82% C3: 4-chlorophenyl; keto group
Benzofuran-1,2,4-triazines (4a–b) Not reported (structural novelty) 55–65% C3: triazine; C2: ethyl ester

*Hypothetical yield based on analogous hydrazide-condensation reactions .

Key Research Findings and Implications

Enzyme Inhibition Potential: The 2-chlorobenzamido group positions this compound as a candidate for urease or carbonic anhydrase inhibition, analogous to benzofuran-oxadiazole hybrids .

Synthetic Scalability: Ultrasonic methods and hydrazinolysis offer scalable routes for derivatives, though crystallographic studies (e.g., ) are critical for optimizing bioactivity.

Biological Activity

Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and as a therapeutic agent against several diseases.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈ClN₁O₃. The structure features a benzofuran core, which is a fused bicyclic system composed of a benzene ring and a furan ring, along with an ethyl ester group and a 2-chlorobenzamido substituent. This unique structural composition is believed to contribute to its diverse biological activities.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of benzofuran have shown promising efficacy against bacterial strains such as Escherichia coli and Bacillus subtilis. One study reported that certain related compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like penicillin, indicating their potential as effective antibacterial agents .

Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) is another area where this compound shows potential. AChE inhibitors are crucial in treating conditions like Alzheimer's disease. Preliminary results suggest that benzofuran derivatives, including this compound, may exhibit AChE inhibitory activity, although further modifications might enhance their efficacy .

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly through its action as an inhibitor of cyclin-dependent kinases (CDKs). CDKs play vital roles in cell cycle regulation; thus, inhibiting them can lead to disrupted cell proliferation and potential apoptosis in cancer cells. Some studies have reported that related compounds have shown promising results in preclinical models against various cancer cell lines.

Summary of Biological Activities

Activity Target Effectiveness
AntibacterialE. coli, B. subtilisComparable MIC to penicillin
AChE InhibitionAcetylcholinesterasePotential inhibitor with further modifications needed
AnticancerCyclin-dependent kinasesInduces apoptosis in cancer cells

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of various benzofuran derivatives, including this compound. The results indicated significant antibacterial activity against E. coli with an MIC value of approximately 1.80 µg/mL .
  • AChE Inhibitory Activity : In vitro assays demonstrated that certain derivatives exhibited AChE inhibition, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Anticancer Mechanism : Research has shown that the compound can inhibit CDK6 and CDK9, leading to reduced tumor growth in preclinical models. This positions this compound as a candidate for further development in cancer therapy.

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